Cas no 2349423-80-7 (tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate)

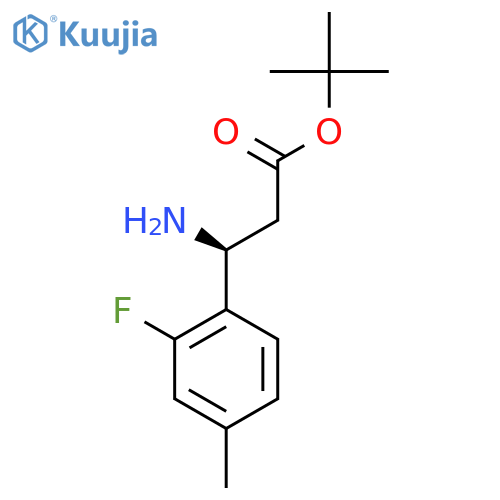

2349423-80-7 structure

商品名:tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- EN300-27726461

- tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate

- 2349423-80-7

-

- インチ: 1S/C14H20FNO2/c1-9-5-6-10(11(15)7-9)12(16)8-13(17)18-14(2,3)4/h5-7,12H,8,16H2,1-4H3/t12-/m0/s1

- InChIKey: LMBRRTMPCYMSCG-LBPRGKRZSA-N

- ほほえんだ: FC1C=C(C)C=CC=1[C@H](CC(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 253.14780704g/mol

- どういたいしつりょう: 253.14780704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27726461-0.05g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-27726461-5.0g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-27726461-10.0g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-27726461-2.5g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-27726461-10g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 10g |

$3622.0 | 2023-09-10 | ||

| Enamine | EN300-27726461-1g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 1g |

$842.0 | 2023-09-10 | ||

| Enamine | EN300-27726461-0.25g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-27726461-0.5g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-27726461-5g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 5g |

$2443.0 | 2023-09-10 | ||

| Enamine | EN300-27726461-0.1g |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate |

2349423-80-7 | 95.0% | 0.1g |

$741.0 | 2025-03-19 |

tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

2349423-80-7 (tert-butyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬